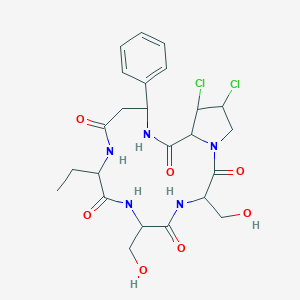
1-Benzyl-4-(3,5-difluorobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(3,5-difluorobenzoyl)piperazine, commonly known as DFMDP or 3,5-DFMDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DFMDP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of DFMDP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. This leads to an increase in the concentration of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
DFMDP has been shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase in vitro. In addition, it has been found to cross the blood-brain barrier and accumulate in the brain, indicating its potential as a central nervous system (CNS) drug. DFMDP has also been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMDP is a relatively simple compound to synthesize, making it readily available for research purposes. It has been extensively studied for its potential pharmacological properties, and its inhibitory activity against acetylcholinesterase and butyrylcholinesterase has been well established. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on DFMDP. One potential area of study is its use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of research could be the development of DFMDP analogs with improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of DFMDP and its potential applications in other areas of medicine.
Métodos De Síntesis
DFMDP can be synthesized using a straightforward method involving the reaction of benzylpiperazine and 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DFMDP as a white crystalline solid with a melting point of 138-140°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
DFMDP has been studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This property makes DFMDP a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
1-Benzyl-4-(3,5-difluorobenzoyl)piperazine |
|---|---|
Fórmula molecular |
C18H18F2N2O |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-(3,5-difluorophenyl)methanone |
InChI |
InChI=1S/C18H18F2N2O/c19-16-10-15(11-17(20)12-16)18(23)22-8-6-21(7-9-22)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2 |
Clave InChI |
OCHMQWVWZGAFAE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)


![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)

![N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide](/img/structure/B239517.png)

![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)


